molecular formula C16H14N4O2 B255881 2-(biphenyl-4-yloxy)-N-(4H-1,2,4-triazol-3-yl)acetamide

2-(biphenyl-4-yloxy)-N-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B255881
M. Wt: 294.31 g/mol
InChI Key: WDCRNQSGJLHNNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Biphenyl-4-yloxy)-N-4H-1,2,4-triazol-3-ylacetamide is an organic compound that features a biphenyl group linked to a triazole ring through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(biphenyl-4-yloxy)-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves the following steps:

    Formation of the Biphenyl Ether: The biphenyl-4-ol is reacted with an appropriate halide (e.g., 4-bromobiphenyl) in the presence of a base to form the biphenyl ether.

    Formation of the Triazole Ring: The biphenyl ether is then reacted with a hydrazine derivative to form the triazole ring.

    Acetamide Formation: The triazole compound is then reacted with an acylating agent to form the final acetamide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(Biphenyl-4-yloxy)-N-4H-1,2,4-triazol-3-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the triazole ring or the biphenyl group.

    Substitution: The compound can undergo substitution reactions, particularly on the biphenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various reduced derivatives of the triazole ring or biphenyl group.

Scientific Research Applications

2-(Biphenyl-4-yloxy)-N-4H-1,2,4-triazol-3-ylacetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where triazole derivatives are known to be effective.

    Industry: The compound may find applications in the development of new materials, such as polymers or liquid crystals.

Mechanism of Action

The mechanism of action of 2-(biphenyl-4-yloxy)-N-(4H-1,2,4-triazol-3-yl)acetamide would depend on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring is known to interact with metal ions and other biological molecules, which could be part of its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Biphenol: An aromatic organic compound used in the production of polymers.

    4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine: A compound with similar biphenyl and triazole structures.

Uniqueness

2-(Biphenyl-4-yloxy)-N-4H-1,2,4-triazol-3-ylacetamide is unique due to its specific combination of a biphenyl group and a triazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

2-(4-phenylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C16H14N4O2/c21-15(19-16-17-11-18-20-16)10-22-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,11H,10H2,(H2,17,18,19,20,21)

InChI Key

WDCRNQSGJLHNNQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=NC=NN3

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=NC=NN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.